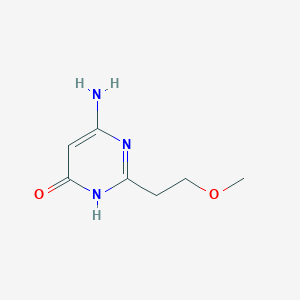

6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one

Description

Historical Context and Discovery

The synthesis of pyrimidinone derivatives dates to early 20th-century work on barbituric acid and malonic acid derivatives. However, 6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one emerged more recently as part of efforts to optimize heterocyclic scaffolds for drug discovery. Patents from the 2010s describe improved synthetic routes for related pyrimidinones, emphasizing greener methodologies and reduced environmental impact. For example, CN103159684B (2011) outlines a method using malononitrile as a starting material, while CN111039876A (2019) avoids toxic reagents like phosphorus oxychloride. Although the exact first synthesis of this compound is not explicitly documented, its CAS registry (1247540-48-2) suggests formal characterization occurred in the early 21st century.

Relevance in Heterocyclic Chemistry

Pyrimidinones are central to heterocyclic chemistry due to their electronic properties and ability to participate in hydrogen bonding. The compound’s structure features:

- A pyrimidinone core ($$ \text{C}4\text{H}3\text{N}_2\text{O} $$) providing aromaticity and sites for electrophilic substitution.

- An amino group at position 6, enhancing solubility and enabling hydrogen bond donation.

- A 2-methoxyethyl substituent at position 2, introducing steric bulk and modulating lipophilicity.

This substitution pattern aligns with strategies to optimize pharmacokinetic properties in drug candidates. For instance, the methoxyethyl group can improve metabolic stability compared to simpler alkyl chains.

Table 1: Key Structural Features and Their Implications

Overview of Research Significance

Research on this compound focuses on two domains:

- Synthetic Methodology : Innovations in one-pot tandem reactions and phase-transfer catalysis have streamlined its production. For example, CuI-catalyzed C–N bond formations enable efficient ring closure.

- Biological Potential : Pyrimidinones are explored as kinase inhibitors, antimicrobial agents, and insecticidal compounds. The 2-methoxyethyl group in particular has been linked to improved target selectivity in Mycobacterium tuberculosis studies.

Recent work highlights its role in mesoionic compounds, where the pyrimidinone core participates in charge-delocalized systems with enhanced bioactivity. Additionally, its utility as a building block for poly(pyrimidine) synthesis underscores its importance in materials science.

Properties

IUPAC Name |

4-amino-2-(2-methoxyethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-3-2-6-9-5(8)4-7(11)10-6/h4H,2-3H2,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHVYUOSYSFZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

One of the most common synthetic routes involves cyclization of suitably substituted pyrimidine derivatives, such as 2,4-dichloropyrimidine, with nucleophiles like 2-methoxyethylamine or related aminoalkyl derivatives. This approach leverages nucleophilic aromatic substitution (SNAr) reactions to introduce the desired side chains.

Reaction Scheme

- Starting from 2,4-dichloropyrimidine , nucleophilic substitution with 2-methoxyethylamine occurs at the 2-position, replacing a chlorine atom.

- The amino group at the 6-position can be introduced via subsequent substitution or via direct amino group installation prior to cyclization.

Reaction Conditions

- Solvent: Ethanol or methanol

- Catalyst: Usually none, but sometimes bases like potassium carbonate are used

- Temperature: Moderate (80–120°C)

- Time: Several hours to ensure complete substitution

Research Data

Data Table: Typical Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2,4-Dichloropyrimidine | |

| Nucleophile | 2-Methoxyethylamine | |

| Solvent | Ethanol or methanol | |

| Temperature | 80–120°C | |

| Reaction Time | 4–12 hours | |

| Yield | 70–90% |

Multi-step Synthesis via Intermediate Formation

Method Overview

This approach involves initial synthesis of a pyrimidine core with reactive halogen substituents, followed by stepwise functionalization:

- Synthesis of pyrimidine intermediates via cyclization of β-ketoesters with urea or thiourea.

- Subsequent substitution with aminoalkyl groups.

- Final modifications to install the amino and methoxyethyl groups.

Key Reactions

- Cyclization of β-keto-esters with urea or thiourea to form pyrimidine rings.

- Nucleophilic substitution at halogenated positions.

- Methylation or demethylation steps to introduce methoxy groups.

Research Findings

Data Table: Synthesis of Pyrimidine Intermediates

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization to uracil | Ethyl benzoylacetate + urea, reflux | 40–60 | |

| Chlorination | POCl₃ or PCl₅ | 70–80 | |

| Nucleophilic substitution | Aminoalkyl derivatives | 70–90 |

Advanced Synthetic Strategies: Cross-Coupling and Methylation

Method Overview

Modern synthetic methods include cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aromatic or heteroaryl groups, followed by methylation or demethylation to modify the pyrimidine core.

Reaction Conditions

- Catalysts: Palladium-based (e.g., Pd(PPh₃)₂Cl₂)

- Reagents: Phenylboronic acid, methylating agents like BBr₃

- Solvents: DME, ethanol, or toluene

- Temperature: 80–120°C

Research Data

Data Table: Cross-Coupling and Demethylation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki coupling | Phenylboronic acid, Pd catalyst | 70–90 | |

| O-Demethylation | BBr₃ in dichloromethane | 80–85 |

Notes on Reaction Optimization and Purification

- Purification Techniques: Recrystallization, column chromatography, and recrystallization from suitable solvents (ethanol, isopropanol) are standard.

- Reaction Optimization: Temperature control, choice of solvent, and molar ratios of reagents are critical for maximizing yield and purity.

- Yield Variability: Depending on the specific route and reagents, yields can range from 60% to over 90%.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents such as tetrahydrofuran or ether.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds with diverse functional groups.

Scientific Research Applications

Chemistry

- Building Block : 6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one is utilized as a precursor in the synthesis of more complex heterocyclic compounds, enabling the development of novel materials with specific properties.

- Chemical Transformations : It can undergo oxidation, reduction, and substitution reactions, making it versatile for various chemical applications.

Biology

-

Biological Activity : This compound has been investigated for its potential antimicrobial, antiviral, and anticancer properties. Studies suggest it may inhibit specific biological pathways by interacting with molecular targets such as enzymes and receptors.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, highlighting its potential in developing new antibiotics.

- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics.

Medicine

- Drug Development : The compound is being explored for its therapeutic applications, particularly in designing drugs that target specific enzymes or receptors. It may act as an inhibitor or modulator in various biological pathways.

Industry

- Specialty Chemicals : The unique structure of this compound makes it valuable in producing specialty chemicals and materials. Its applications extend to developing new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with its targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrimidinones

Key Observations :

- The 2-methoxyethyl group in the target compound introduces an ether linkage, enhancing hydrophilicity compared to thioether (e.g., methylthio) or arylthio (e.g., benzylsulfanyl) substituents .

- Bulkier substituents (e.g., benzylsulfanyl) increase molecular weight and may influence binding affinity in biological targets .

Key Observations :

Key Observations :

- Thioether-containing derivatives (e.g., methylthio) show pronounced fungicidal and anticancer activities, possibly due to sulfur’s electronegativity and hydrogen-bonding capacity .

Physicochemical Properties

Table 4: Physicochemical Comparison

| Property | This compound | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | 2-(Methylthio)pyrimidin-4(3H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 169.18 | 157.21 | 142.18 |

| LogP (Predicted) | ~0.5 (estimated) | ~1.2 | 0.92 |

| Solubility | Moderate (ether enhances hydrophilicity) | Low (thioether is hydrophobic) | 23.6 mg/mL in water |

| Hydrogen Bond Acceptors | 4 | 3 | 2 |

Key Observations :

- The methoxyethyl group increases hydrogen-bond acceptors (4 vs.

- Thioether derivatives exhibit higher LogP values, suggesting better membrane permeability but lower aqueous solubility .

Biological Activity

6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_10N_4O, characterized by a pyrimidine ring substituted with an amino group and a methoxyethyl side chain. This structural configuration is crucial for its biological activity as it influences the compound's interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism may involve the inhibition of bacterial enzyme systems critical for cell wall synthesis.

2. Antiviral Activity

The compound has also been investigated for its antiviral effects. Preliminary studies suggest it may inhibit viral replication by interfering with viral RNA synthesis or protein translation processes. This activity positions it as a candidate for further research in the treatment of viral infections.

3. Anticancer Properties

This compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines. It appears to trigger cell cycle arrest at the G2/M phase and upregulates pro-apoptotic markers such as BAX while downregulating anti-apoptotic proteins like Bcl-2 . These findings indicate its potential as an anticancer agent, warranting further investigation into its efficacy and safety in clinical settings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which is critical for its antimicrobial and anticancer activities.

- Receptor Modulation : It can modulate receptor activities by binding to active sites or allosteric sites, influencing downstream signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

Case Studies

Several case studies have highlighted the potential of this compound:

- Anticancer Efficacy : A study demonstrated that this compound effectively reduced tumor growth in murine models when administered at specific dosages, showing a dose-dependent response .

- Antiviral Studies : In vitro assays revealed that the compound inhibited viral replication in cultured cells infected with influenza virus, suggesting a viable pathway for therapeutic development against respiratory viruses.

Q & A

Q. What are the standard synthetic routes for 6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, substituted pyrimidinones can be prepared by reacting β-ketoesters with urea or thiourea derivatives in acidic or basic conditions . A one-pot multicomponent reaction using microwave-assisted synthesis may enhance yield (e.g., 70–96% yields observed in analogous thieno-pyrimidinones) . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOMe) optimize cyclization .

- Temperature : Controlled heating (80–120°C) minimizes side reactions like oxidation .

Table 1 : Comparison of synthetic approaches for analogous pyrimidinones:

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 83 | NaOMe/MeOH, reflux | |

| Nitration in H₂SO₄ | 72 | 72–82% H₂SO₄, 0–5°C | |

| Microwave-assisted | 96 | 100°C, 30 min |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent patterns. For instance, the 2-methoxyethyl group shows a triplet near δ 3.4–3.6 ppm (CH₂O) and a singlet for the methoxy group (δ ~3.3 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 200.0932 for C₇H₁₃N₃O₂) .

- Melting Point Analysis : Compare observed mp (e.g., 214–216°C for a related compound) with literature to assess purity .

Q. What physicochemical properties are critical for handling and storage?

- Methodological Answer :

- Melting Point : 214–216°C (similar to 6-amino-2-methoxy analogs), indicating thermal stability .

- Solubility : Likely polar due to the pyrimidinone core; soluble in DMSO or methanol but poorly in hexane.

- Hygroscopicity : The amino group may require anhydrous storage to prevent hydrolysis .

- Light Sensitivity : Store in amber vials if nitro/nitroso derivatives are present .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 5-position of the pyrimidinone ring is often reactive in nitration .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases or enzymes). Analogous compounds show affinity for antifungal targets like CYP51 .

- ADMET Prediction : Tools like SwissADME estimate logP (~1.2) and bioavailability, guiding medicinal chemistry optimization .

Q. What strategies resolve discrepancies in spectral data during derivative synthesis?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N/¹³C-labeled reagents to trace unexpected peaks in NMR .

- X-ray Crystallography : Resolve ambiguous NOEs in NMR by comparing with crystal structures (e.g., thieno-pyrimidinones in ).

- LC-MS/MS : Detect trace impurities (e.g., regioisomers) causing split peaks in HPLC .

Q. How do structural modifications at the 2-methoxyethyl group affect pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Adjustments : Replace the methoxy group with ethoxy (logP ↑) or hydroxyl (logP ↓) to modulate membrane permeability .

- Metabolic Stability : Introduce fluorine at the ethyl chain to reduce CYP450-mediated oxidation (e.g., as in voriconazole intermediates ).

- In Vitro Assays : Test plasma protein binding (PPB) and microsomal stability using LC-MS quantification .

Q. What challenges arise in optimizing regioselectivity during electrophilic substitution?

- Methodological Answer :

- Directing Groups : The 6-amino group directs electrophiles to the 5-position, but competing reactions may occur at the 2-methoxyethyl chain. Use protective groups (e.g., Boc on NH₂) to block undesired sites .

- Solvent Effects : Nitration in H₂SO₄ favors 5-nitro derivatives, while AcOH promotes 3-substitution .

- Kinetic vs. Thermodynamic Control : Low temperatures (–10°C) favor kinetic products (e.g., nitroso intermediates), while heating drives thermodynamic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.